molecular formula C17H19N3O4 B14664722 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione CAS No. 50992-30-8

1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14664722
CAS No.: 50992-30-8
M. Wt: 329.35 g/mol
InChI Key: RTKBAUCUVWNKHL-UHFFFAOYSA-N
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Description

1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione is a complex organic compound that features a pyrrolidinyl-pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

The synthesis of 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone intermediate, followed by the introduction of the benzyloxyethyl group and the pyrimidine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound under suitable conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of ester or amide bonds.

Scientific Research Applications

1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione stands out due to its unique structural features and versatile reactivity. Similar compounds include:

    1-{1-[2-(Methoxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione: Differing by the presence of a methoxy group instead of a benzyloxy group.

    1-{1-[2-(Ethoxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione: Featuring an ethoxy group in place of the benzyloxy group.

    1-{1-[2-(Phenoxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione: Containing a phenoxy group instead of a benzyloxy group.

Properties

CAS No.

50992-30-8

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

1-[2-oxo-1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C17H19N3O4/c21-15-7-9-20(17(23)18-15)14-6-8-19(16(14)22)10-11-24-12-13-4-2-1-3-5-13/h1-5,7,9,14H,6,8,10-12H2,(H,18,21,23)

InChI Key

RTKBAUCUVWNKHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCOCC3=CC=CC=C3

Origin of Product

United States

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